



Technical Support Center: Understanding the Edasalonexent Phase 3 PolarisDMD Trial Failure

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Compound of Interest		
Compound Name:	Edasalonexent	
Cat. No.:	B607269	Get Quote

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource to understand the outcomes of the **Edasalonexent** Phase 3 PolarisDMD trial. The content is structured to address potential questions and experimental considerations.

Frequently Asked Questions (FAQs)

Q1: What was the primary reason for the failure of the **Edasalonexent** Phase 3 PolarisDMD trial?

The Phase 3 PolarisDMD trial for **edasalonexent** in Duchenne muscular dystrophy (DMD) did not meet its primary endpoint.[1][2][3][4][5] The primary endpoint was the change from baseline in the North Star Ambulatory Assessment (NSAA) total score over a 52-week period in the **edasalonexent**-treated group compared to the placebo group.[6][7][8] The difference between the two groups was not statistically significant.[6][7][8]

Q2: Did the trial meet any of its secondary endpoints?

No, the trial also failed to meet its secondary endpoints.[1][2][4][5] These included timed function tests (TFTs): time to stand, 10-meter walk/run, and 4-stair climb.[6][7][8] While there were trends suggesting a smaller decline in function in the **edasalonexent** group, these differences were not statistically significant.[6][7]

Q3: Was Edasalonexent safe and well-tolerated in the trial?



Yes, **edasalonexent** was generally reported to be safe and well-tolerated.[1][2][6][7] The majority of adverse events were mild and most commonly involved the gastrointestinal system, with diarrhea being the most frequent.[6][7] No treatment-related serious adverse events were reported.[1][2]

Q4: Were there any patient subgroups that showed a more promising response?

A pre-specified analysis by age suggested that younger patients (≤6.0 years of age) may have had a more robust response.[6][7][8] In this subgroup, some assessments showed statistically significant differences between the **edasalonexent** and placebo groups, suggesting that earlier intervention might be more effective.[6][7]

Q5: What was the proposed mechanism of action for **Edasalonexent**?

Edasalonexent is an orally administered small molecule designed to inhibit the nuclear factor-kappa B (NF-κB) signaling pathway.[7][8] In DMD, chronic activation of NF-κB is believed to drive inflammation, muscle degeneration, and fibrosis, while also suppressing muscle regeneration.[9] By inhibiting NF-κB, **edasalonexent** was intended to reduce these pathological processes and slow the progression of the disease.[7][8]

Troubleshooting Guide for Related Experiments

This guide is intended to assist researchers who may be designing or interpreting experiments related to NF-kB inhibition in DMD.

Issue: Lack of efficacy in preclinical models despite targeting NF-kB.

- Possible Cause: The animal model may not fully recapitulate the inflammatory and fibrotic progression seen in human DMD patients.
- Troubleshooting Step: Consider using multiple preclinical models that represent different stages of the disease. Evaluate target engagement and downstream biomarkers of NF-κB activity in the specific models being used.

Issue: Difficulty in translating preclinical efficacy to clinical benefit.



- Possible Cause: The chosen clinical endpoints may not be sensitive enough to detect subtle changes over the trial duration, especially in a slowly progressing disease like DMD.
- Troubleshooting Step: Explore more sensitive and objective biomarkers of muscle health, such as MRI-based measures of muscle fat fraction and inflammation, in addition to functional endpoints. Consider adaptive trial designs that allow for enrichment of potential responder populations.

Issue: High placebo effect observed in functional endpoints.

- Possible Cause: The natural history of disease progression in young, steroid-naïve DMD
 patients can be variable. The intensive care and monitoring in a clinical trial setting can also
 contribute to a placebo effect.
- Troubleshooting Step: Implement rigorous standardization of functional assessments and central monitoring of data collection. Utilize a sufficiently long baseline period to establish a stable trajectory of disease progression for each patient before randomization.

Data Presentation PolarisDMD Trial: Primary and Secondary Endpoint Results (Overall Population)



Endpoint	Edasalonexent (n=88)	Placebo (n=43)	Difference (95% CI)	p-value
Change from Baseline in NSAA Total Score at Week 52 (Primary)	-1.26 (0.35)	-0.97 (0.49)	-0.29 (-1.43, 0.85)	0.61
Change from Baseline in Time to Stand (seconds) at Week 52 (Secondary)	0.53 (0.24)	0.83 (0.35)	-0.30 (-1.16, 0.56)	0.49
Change from Baseline in 10- Meter Walk/Run Time (seconds) at Week 52 (Secondary)	0.35 (0.13)	0.50 (0.19)	-0.15 (-0.63, 0.33)	0.54
Change from Baseline in 4- Stair Climb Time (seconds) at Week 52 (Secondary)	0.67 (0.24)	1.36 (0.39)	-0.69 (-1.65, 0.27)	0.16

Data presented as Least Square Mean (Standard Error)

PolarisDMD Trial: Primary and Secondary Endpoint Results (Subgroup Analysis: Patients ≤ 6.0 years)



Endpoint	Edasalonexent (n=37)	Placebo (n=17)	Difference (95% CI)	p-value
Change from Baseline in NSAA Total Score at Week 52	-0.1 (0.45)	-1.5 (0.69)	1.4 (-0.3, 3.1)	0.11
Change from Baseline in Time to Stand (seconds) at Week 52	0.1 (0.32)	1.4 (0.49)	-1.3 (-2.5, -0.1)	0.04
Change from Baseline in 10- Meter Walk/Run Time (seconds) at Week 52	0.1 (0.17)	0.7 (0.26)	-0.6 (-1.2, 0.0)	0.05
Change from Baseline in 4- Stair Climb Time (seconds) at Week 52	0.0 (0.31)	1.8 (0.54)	-1.8 (-3.1, -0.4)	0.01

Data presented as Least Square Mean (Standard Error)

Experimental Protocols North Star Ambulatory Assessment (NSAA)

The NSAA is a 17-item functional scale specifically designed for ambulant boys with Duchenne Muscular Dystrophy.

• Objective: To measure a range of motor functions that are relevant to daily life.



Procedure: The assessment involves observing the patient performing 17 distinct tasks, including standing, walking, jumping, climbing stairs, and rising from the floor. Each item is scored on a 3-point scale: 2 (Normal), 1 (Modified method but independent), or 0 (Unable to perform). The total score ranges from 0 to 34, with higher scores indicating better function. The assessments should be conducted by a trained physical therapist in a standardized environment.

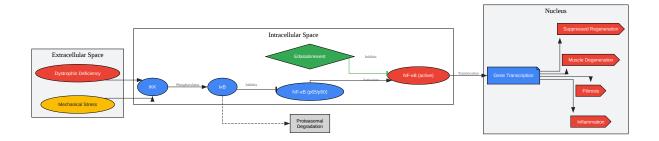
Timed Function Tests (TFTs)

- Objective: To quantitatively measure the time it takes to perform specific motor tasks.
- Procedures:
 - Time to Stand from Supine: The patient lies flat on their back and is then instructed to stand up as quickly as possible. The time from the instruction to when the patient is fully upright is recorded.
 - 10-Meter Walk/Run: A 10-meter course is marked on a flat, non-slip surface. The patient is
 instructed to walk or run the distance as fast as they can. The time taken to cover the 10
 meters is recorded.
 - 4-Stair Climb: The patient is positioned at the bottom of a standardized 4-step staircase.
 They are instructed to ascend the stairs as quickly as possible. The time from the start instruction until both feet are on the top step is recorded.

For all TFTs, the tests are typically performed three times, and the best time is used for analysis.

Mandatory Visualization

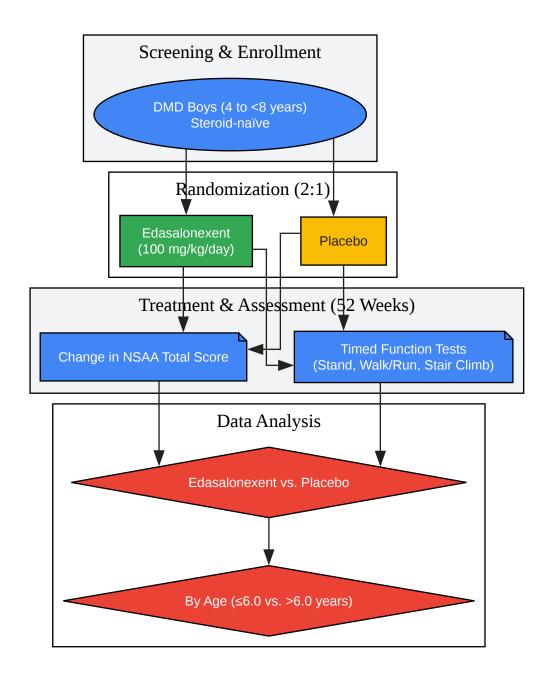




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Caption: **Edasalonexent**'s proposed mechanism of action via NF-kB inhibition in DMD.





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Caption: Workflow of the PolarisDMD Phase 3 clinical trial.

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